2-Fluoro-4-iodo-5-methoxybenzaldehyde
Description
2-Fluoro-4-iodo-5-methoxybenzaldehyde (C₈H₆FIO₂) is a halogenated benzaldehyde derivative featuring a fluorine atom at position 2, an iodine atom at position 4, and a methoxy group at position 5 on the aromatic ring. This compound combines the electronic effects of halogens (electron-withdrawing F and I) with the steric and electronic contributions of the methoxy group (electron-donating OCH₃). The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly for constructing chalcones, heterocycles, and pharmaceuticals . Its molecular weight is approximately 280.04 g/mol, though exact values depend on isotopic purity.
Properties
Molecular Formula |
C8H6FIO2 |
|---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
2-fluoro-4-iodo-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6FIO2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3 |
InChI Key |
RXZNAWNQCGKYRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)F)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent positions, halogens, or functional groups. Key differences in reactivity, molecular weight, and applications are highlighted.
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Fluoro-4-iodo-5-methoxybenzaldehyde | 2-F, 4-I, 5-OCH₃ | C₈H₆FIO₂ | 280.04 | Aldehyde, Methoxy, Halogens |
| 2-Fluoro-5-methoxybenzaldehyde | 2-F, 5-OCH₃ | C₈H₇FO₂ | 154.14 | Aldehyde, Methoxy |
| 5-Iodo-2-methoxybenzaldehyde | 2-OCH₃, 5-I | C₈H₇IO₂ | 266.05 | Aldehyde, Methoxy, Iodo |
| 2,6-Difluoro-4-iodoanisole | 2,6-F, 4-I, 1-OCH₃ | C₇H₅F₂IO | 270.02 | Methoxy, Halogens |
| 5-Fluoro-2-(4-methoxyphenyl)benzaldehyde | 5-F, 2-(4-OCH₃-C₆H₄C≡C) | C₁₆H₁₁FO₂ | 270.26 | Aldehyde, Acetylene, Methoxy |
Key Findings:
Electronic and Steric Effects: The iodine atom in this compound enhances molecular weight and polarizability compared to non-iodinated analogs like 2-fluoro-5-methoxybenzaldehyde (154.14 g/mol vs. 280.04 g/mol) . Fluorine’s electronegativity increases the aldehyde’s electrophilicity, making it reactive in condensation reactions (e.g., chalcone synthesis, as seen in ) .
Positional Isomerism :
- 5-Iodo-2-methoxybenzaldehyde (iodine at position 5) lacks the fluorine atom present in the target compound. This difference alters electronic distribution, directing electrophilic substitution to distinct positions on the aromatic ring .
Functional Group Variations: 2,6-Difluoro-4-iodoanisole replaces the aldehyde group with a methoxy group, reducing reactivity toward nucleophiles but increasing stability under acidic conditions .
Synthetic Utility: The aldehyde group in this compound is critical for forming imines, hydrazones, or heterocycles (e.g., benzimidazoles, as in ) .
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